1-(ethylsulfonyl)-N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide
Overview
Description
1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide is a complex organic compound with a unique structure that combines an indole moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Sulfonylation: The ethylsulfonyl group can be introduced through sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base.
Hydrazide Formation: The carbohydrazide group can be formed by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the ethylsulfonyl group.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Condensation: Aldehydes, ketones, acetic acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, hydrazones, and substituted derivatives of the original compound.
Scientific Research Applications
1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially modulating their activity. The sulfonyl and hydrazide groups can form hydrogen bonds or covalent bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide
- 1-(ethylsulfonyl)-N’-{(E)-[1-(methyl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide
- 1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrrolidine-3-carbohydrazide
Uniqueness
1-(ethylsulfonyl)-N’-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-(1-propan-2-ylindol-3-yl)methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-4-28(26,27)23-11-7-8-16(13-23)20(25)22-21-12-17-14-24(15(2)3)19-10-6-5-9-18(17)19/h5-6,9-10,12,14-16H,4,7-8,11,13H2,1-3H3,(H,22,25)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPXINNFIFDOSA-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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